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Gm anionic pept2 -

Gm anionic pept2

Catalog Number: EVT-245729
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Product Introduction

Overview

Gm anionic peptide transporter 2, also referred to as PepT2, is a significant protein involved in the transport of peptides across cell membranes in mammals. This transporter plays a critical role in the reabsorption of peptide-bound amino acids in the kidney and is essential for maintaining amino acid homeostasis. Understanding the structure, function, and mechanisms of PepT2 can provide insights into its physiological roles and potential therapeutic applications.

Source and Classification

Gm anionic peptide transporter 2 is classified under the major facilitator superfamily (MFS) of transporters, specifically within the solute carrier family 15 (SLC15). This family includes proton-coupled oligopeptide transporters, which are integral membrane proteins that facilitate the transport of dipeptides and tripeptides across cellular membranes in a proton-dependent manner. PepT2 is predominantly expressed in the renal proximal tubules and plays a crucial role in the reabsorption of peptides from urine back into the bloodstream.

Synthesis Analysis

The synthesis of Gm anionic peptide transporter 2 involves gene expression techniques typically carried out in mammalian cell lines, such as human embryonic kidney cells. The process begins with cloning the PepT2 gene into an appropriate expression vector, followed by transfection into host cells. Once expressed, PepT2 can be purified using affinity chromatography techniques that exploit its specific binding properties to substrates or antibodies.

Technical Details

  • Cloning: The PepT2 gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  • Transfection: The plasmid is introduced into HEK293 cells using lipofection or electroporation.
  • Expression: Cells are cultured under conditions that promote high levels of protein expression.
  • Purification: The transporter is isolated using techniques such as nickel affinity chromatography or size-exclusion chromatography.
Molecular Structure Analysis

The structure of Gm anionic peptide transporter 2 has been elucidated through various structural biology techniques, including cryogenic electron microscopy and X-ray crystallography. PepT2 consists of 729 amino acid residues organized into 12 transmembrane domains that create a channel through which peptides can pass.

Structural Data

  • Transmembrane Domains: The protein features 12 transmembrane helices that form two bundles (N-terminal and C-terminal).
  • Binding Site: The substrate binding site is located within the transmembrane domains, specifically between residues Arg57, His121, and Tyr64.
  • Conformational States: Cryo-electron microscopy has revealed distinct conformational states (outward-facing and inward-facing) that are critical for its transport mechanism.
Chemical Reactions Analysis

Gm anionic peptide transporter 2 functions through a series of conformational changes that facilitate the binding and translocation of peptides across the membrane. The transport process is coupled with proton gradients across the membrane, allowing for efficient peptide uptake.

Technical Details

  • Proton Coupling: The binding of protons to specific sites on PepT2 induces conformational changes that open the transporter to the extracellular space.
  • Substrate Binding: Peptides bind to the transporter at specific sites, often involving interactions with key amino acids within the binding pocket.
  • Release Mechanism: After translocation, peptides are released into the cytoplasm, where they can be further hydrolyzed into free amino acids.
Mechanism of Action

The mechanism of action for Gm anionic peptide transporter 2 involves several key steps:

  1. Proton Binding: Protonation of specific residues enhances substrate affinity.
  2. Peptide Binding: Peptides bind to the transporter in its outward-facing conformation.
  3. Conformational Change: The binding event triggers a shift to an inward-facing conformation, allowing for peptide release into the cytoplasm.
  4. Recycling: The transporter resets to its original state through deprotonation and conformational relaxation.

Data Supporting Mechanism

Studies have shown that specific interactions between substrate peptides and amino acids in PepT2 are crucial for efficient transport. For instance, histidine residues have been identified as primary protonation sites that facilitate these conformational transitions.

Physical and Chemical Properties Analysis

Gm anionic peptide transporter 2 exhibits distinct physical and chemical properties relevant to its function:

  • Molecular Weight: Approximately 80 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within physiological pH ranges.
  • Stability: The protein maintains stability under physiological conditions but may require specific ionic environments for optimal function.

Relevant Analyses

Biophysical studies have demonstrated that PepT2's activity is influenced by factors such as pH, ionic strength, and temperature, which affect its conformational dynamics and substrate affinity.

Applications

The understanding of Gm anionic peptide transporter 2 has significant scientific implications:

  • Drug Development: Targeting PepT2 can enhance drug delivery systems for peptide-based therapeutics by increasing their bioavailability.
  • Nutritional Science: Insights into PepT2 function can inform dietary strategies aimed at optimizing amino acid absorption.
  • Disease Research: Dysregulation of PepT2 has been implicated in various renal disorders; thus, it serves as a potential biomarker or therapeutic target in kidney disease management.
Structural Biology and Conformational Dynamics of Gm Anionic PepT2

Cryo-EM Structural Insights into Conformations

Recent cryo-EM studies have resolved the outward-open conformation of rat PepT2 (SLC15A2), revealing a solvent-accessible cavity extending from the extracellular side toward the intracellular gate. This conformation—stabilized by an inhibitory nanobody binding TM1/TM2 and the extracellular domain (ECD)—shows transmembrane helices (TMs) arranged in a canonical MFS fold. The intracellular gate is formed by hydrophobic residues (F184, Y183, L630, Y634) and a salt bridge (D170–K642), constricting cytoplasmic access [5] [9]. In contrast, inward-facing states (resolved via AlphaFold modeling and bacterial homologs) feature a dilated cytoplasmic cavity facilitated by proton-driven helix rearrangements. Key transitions involve TM7 rotation disrupting the extracellular gate (H87–S321, R206–D342) and TM10 displacement freeing the peptide-binding site [6] [8].

Table 1: Structural Features of PepT2 Conformations

ConformationResolutionGate CharacteristicsStabilizing Elements
Outward-Open3.1–3.5 ÅOccluded intracellular gate; open extracellular cleftNanobody, ECD, D170–K642 salt bridge
Inward-FacingN/A (predicted)Open intracellular gate; occluded extracellular gateProtonation of E53/E56, substrate release

Role of Extracellular Immunoglobulin-like Domains

PepT2 uniquely harbors a tandem immunoglobulin-like (IgG) domain inserted between TM9 and TM10, absent in bacterial POT homologs. Crystal structures show these domains adopt two IgG folds that interact with intestinal proteases like trypsin. Biophysical assays confirm trypsin binding localizes proteolytic activity near the transporter, enhancing peptide supply for uptake. The ECD connects minimally to the transport domain (single hydrogen bond: Arg553–Asn328), allowing dynamic mobility. Nanobody inhibition studies demonstrate that ECD stabilization is critical for resolving high-resolution structures but is dispensable for basal transport activity [3] [5].

Comparative Analysis with Bacterial POT Homologs

Mammalian PepT2 diverges from bacterial POT proteins (e.g., Shewanella oneidensis PepTSo) in three key aspects:

  • Domain Architecture: Bacterial homologs lack ECDs and possess 14 TMs (vs. 12 TMs + ECD in mammals), including cytoplasmic HA/HB hairpins of unclear function [4].
  • Gating Mechanisms: The extracellular gate in PepT2 involves polar networks (H87–S321) and salt bridges (R206–D342, K64–D317), while bacterial gates rely on conserved histidine protonation [6] [8].
  • Substrate Specificity: Bacterial POTs transport diverse peptides/nitrate, whereas PepT2 recognizes peptidomimetics (e.g., β-lactams) via a promiscuous binding pocket [4] [9].Table 2: Functional Divergence in POT Family Transporters
FeatureMammalian PepT2Bacterial Homologs (e.g., PepTSo)
TM Helices12 + ECD14 (includes HA/HB hairpin)
Protonation SitesE53, E56, H87E298 (TM1), H110 (TM2)
Drug TransportHigh (cephalosporins, antivirals)Limited/none

Impact of Protonation on Helix Rearrangements

Protonation drives conformational shifts via three residues:

  • Glu53 (TM1): Initial protonation disrupts salt bridges (K64–D317), extracellular gate opening.
  • Glu56 (TM1): Subsequent protonation enables peptide binding and stabilizes the outward-open state.
  • His87 (TM2): Final protonation triggers intracellular gate opening via TM7 rotation [6] [8].Constant-pH MD simulations show proton gradients lower the energy barrier for OF→IF transitions by 8–10 kcal/mol. Absolute binding free energy calculations confirm protonation (especially of E56) enhances substrate affinity 20-fold by coordinating the peptide N-terminus with R57 and Y61 [6] [8]. Mutagenesis (E56A/E53A) ablates transport but not substrate binding, underscoring mechanistic coupling.

Properties

Product Name

Gm anionic pept2

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